molecular formula C22H19NO5 B11052265 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one

10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one

Cat. No.: B11052265
M. Wt: 377.4 g/mol
InChI Key: HTJYIHIQSZPFGZ-UHFFFAOYSA-N
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Description

10-(7-Methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one is a complex organic compound featuring a unique fusion of benzodioxole and cyclopenta[g]furo[3,4-b]quinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting with a methoxy-substituted benzene derivative, the benzodioxole ring can be formed through a cyclization reaction involving methylene dioxy groups.

    Construction of the Cyclopenta[g]furo[3,4-b]quinoline Core: This step often involves a series of cyclization and condensation reactions, starting from simpler aromatic precursors.

    Final Coupling: The benzodioxole and cyclopenta[g]furo[3,4-b]quinoline fragments are then coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might act as inhibitors of specific enzymes involved in disease pathways, or as ligands for receptors implicated in various conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds like piperonyl butoxide, which also contain the benzodioxole moiety.

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which share the quinoline core structure.

Uniqueness

What sets 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one apart is its fused ring system, combining elements of both benzodioxole and cyclopenta[g]furo[3,4-b]quinoline. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

8-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3(7),10,15-tetraen-6-one

InChI

InChI=1S/C22H19NO5/c1-25-17-7-13(8-18-21(17)28-10-27-18)19-14-5-11-3-2-4-12(11)6-15(14)23-16-9-26-22(24)20(16)19/h5-8,19,23H,2-4,9-10H2,1H3

InChI Key

HTJYIHIQSZPFGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4=C(C=C5CCCC5=C4)NC6=C3C(=O)OC6

Origin of Product

United States

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